Didemethylchlorpromazine

Descripción general

Descripción

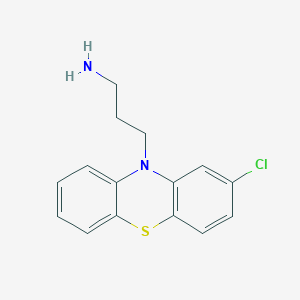

Didemethylchlorpromazine is a derivative of chlorpromazine, a well-known antipsychotic medication. It belongs to the class of phenothiazines, which are polycyclic aromatic compounds containing a phenothiazine moiety. This compound is formed by the removal of two methyl groups from chlorpromazine, resulting in a structure that retains the core phenothiazine framework but with altered pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Didemethylchlorpromazine can be synthesized through the N-demethylation of chlorpromazine. This process involves the removal of methyl groups from the nitrogen atoms in the chlorpromazine molecule. The reaction typically employs reagents such as iodine and potassium hydroxide under controlled conditions to achieve the desired demethylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The demethylation reaction is carefully monitored to prevent over-demethylation or degradation of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Didemethylchlorpromazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Mechanism of Action

Didemethylchlorpromazine interacts with several molecular targets, particularly dopamine receptors, which are crucial for neurotransmission. This interaction is similar to that of chlorpromazine, suggesting potential antipsychotic effects. Additionally, the compound can induce DNA damage when exposed to ultraviolet radiation, leading to the formation of DNA lesions. This property makes it a valuable model for studying DNA repair mechanisms and phototoxicity .

Case Study: Photogenotoxicity

Research has demonstrated that this compound exhibits enhanced phototoxic effects compared to its parent compound, chlorpromazine. A study assessed the photomutagenicity of both chlorpromazine and its metabolites, including this compound. The findings indicated that this compound significantly contributes to DNA photodamage, highlighting its relevance in toxicological studies .

Molecular Modeling and Drug Design

In Silico Studies

Recent molecular docking studies have explored the binding affinity of this compound to various targets involved in multidrug resistance (MDR). These studies suggest that the compound may inhibit NEK2 (NIMA-related kinase 2), a protein implicated in cancer cell proliferation and drug resistance. The results indicate that this compound could be a candidate for further investigation in cancer therapies aimed at overcoming MDR .

Synthesis of Related Compounds

This compound serves as an intermediate in the synthesis of other phenothiazine derivatives. Its structural properties make it useful for developing new pharmaceuticals with enhanced efficacy or reduced side effects. The compound can be synthesized through N-demethylation processes involving chlorpromazine, utilizing reagents like iodine and potassium hydroxide under controlled conditions.

Toxicological Assessments

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound and its metabolites. These studies are crucial for understanding the potential risks associated with exposure to this compound, particularly in therapeutic settings where chlorpromazine is used. The data suggest that while this compound shares some toxicological features with chlorpromazine, it may also exhibit unique properties that warrant further investigation .

Analytical Chemistry Applications

Separation Techniques

this compound has been utilized in analytical chemistry for developing high-performance liquid chromatography (HPLC) methods aimed at quantifying various drugs and their metabolites in biological samples. These methods are essential for therapeutic drug monitoring and pharmacokinetic studies, ensuring patient safety during treatment regimens involving chlorpromazine or similar compounds .

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Investigating mechanisms of action and therapeutic effects | Potential antipsychotic effects; DNA photodamage induction |

| Molecular Modeling and Drug Design | Exploring binding affinities for drug resistance mechanisms | Inhibition of NEK2 suggests potential in cancer therapy |

| Synthesis of Related Compounds | Intermediate for developing new pharmaceuticals | Valuable for creating derivatives with improved efficacy |

| Toxicological Assessments | Evaluating safety profiles and toxicity | Shares toxicological features with chlorpromazine but may have unique properties |

| Analytical Chemistry Applications | Developing HPLC methods for drug quantification | Effective for therapeutic drug monitoring and pharmacokinetic studies |

Mecanismo De Acción

The mechanism of action of didemethylchlorpromazine involves its interaction with various molecular targets:

Dopamine Receptors: Similar to chlorpromazine, this compound may interact with dopamine receptors, affecting neurotransmission and exhibiting antipsychotic effects.

DNA Interaction: The compound can induce DNA-photodamage upon exposure to ultraviolet radiation, leading to the formation of DNA lesions.

Cellular Pathways: this compound influences cellular repair mechanisms and can lead to mutations if the DNA damage is not properly repaired.

Comparación Con Compuestos Similares

Chlorpromazine: The parent compound from which didemethylchlorpromazine is derived.

Demethylchlorpromazine: An intermediate compound with one less methyl group compared to chlorpromazine.

Other Phenothiazines: Compounds like promethazine and thioridazine, which share the phenothiazine core structure.

Uniqueness: this compound is unique due to its specific demethylation pattern, which alters its pharmacological properties compared to chlorpromazine and other phenothiazines. This unique structure allows for distinct interactions with molecular targets and different biological effects .

Actividad Biológica

Didemethylchlorpromazine (DDMCPZ) is a metabolite of chlorpromazine (CPZ), an antipsychotic medication widely used in the treatment of psychiatric disorders such as schizophrenia and manic-depressive illness. DDMCPZ is formed through the N-demethylation of chlorpromazine, resulting in a compound that retains similar chromophoric properties to its parent drug. Recent studies have highlighted DDMCPZ's biological activity, particularly its enhanced phototoxicity and potential mutagenicity compared to CPZ.

- Phototoxicity and Photogenotoxicity :

- DDMCPZ has been shown to exhibit increased phototoxic effects when exposed to UV light. Studies indicate that it leads to significant DNA damage that is not effectively repaired by cellular mechanisms. This was demonstrated using the COMET assay, which revealed that DDMCPZ induces extensive photodamage to DNA, contrasting with CPZ, which showed some repair capacity after recovery periods .

- Interaction with Cellular Targets :

- In silico studies suggest that DDMCPZ may inhibit specific proteins involved in cellular processes, such as NEK2, a kinase implicated in cancer cell proliferation and drug resistance. Molecular docking studies have indicated that DDMCPZ binds effectively to NEK2, potentially contributing to its biological activity against multidrug-resistant cells .

Case Studies and Research Findings

- Study on Photomutagenicity : A study assessed the photomutagenic potential of DDMCPZ alongside other metabolites of chlorpromazine. Results indicated that while CPZ showed reduced DNA damage over time, DDMCPZ maintained high levels of DNA damage without significant repair, suggesting a higher risk for mutagenicity .

- Comparative Toxicology : In a comparative analysis of chlorpromazine and its metabolites, including DDMCPZ, researchers found that DDMCPZ exhibited greater toxicity in various assays designed to measure mutagenic effects. This included micronucleus tests and sperm abnormality assessments in animal models, where doses of DDMCPZ resulted in significant increases in mutagenic markers compared to controls .

Summary of Biological Activities

Molecular Properties and Drug-Likeliness

DDMCPZ's molecular properties have been evaluated against Lipinski's Rule of Five, which predicts the drug-likeness of compounds based on their chemical structure. The compound satisfies all five criteria, indicating it has favorable characteristics for further development as a therapeutic agent.

Table: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | < 500 Da |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Log P (Partition Coefficient) | < 5 |

| Topological Polar Surface Area | ≤ 140 Ų |

Propiedades

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZBABFEUDZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3763-80-2 (mono-hydrochloride) | |

| Record name | Didemethylchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00175126 | |

| Record name | Didemethylchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-17-2 | |

| Record name | N,N-Didemethylchlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didemethylchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didemethylchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-N-DEMETHYL-CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWS2TA46B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.